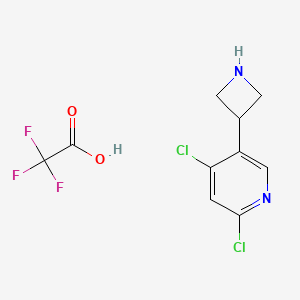
5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate is a chemical compound that belongs to the class of azetidines and pyridines It is characterized by the presence of a trifluoroacetate group, which enhances its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate typically involves the reaction of 2,4-dichloropyridine with 3-azetidinylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoroacetate group is introduced through a subsequent reaction with trifluoroacetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Azetidinyl)-2-fluoropyridine Trifluoroacetate
- 3-(3-Azetidinyl)pyridine Trifluoroacetate
- 5-(3-Azetidinyl)pyrimidine Hydrochloride
Uniqueness
5-(3-Azetidinyl)-2,4-dichloropyridine Trifluoroacetate is unique due to the presence of both azetidine and dichloropyridine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H9Cl2F3N2O2 |
|---|---|
Molecular Weight |
317.09 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2,4-dichloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8Cl2N2.C2HF3O2/c9-7-1-8(10)12-4-6(7)5-2-11-3-5;3-2(4,5)1(6)7/h1,4-5,11H,2-3H2;(H,6,7) |
InChI Key |
NHHNRIOHSVTBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2Cl)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)

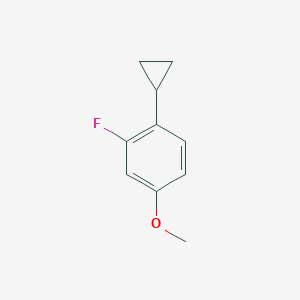
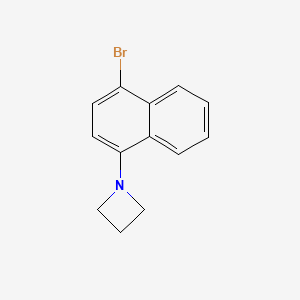


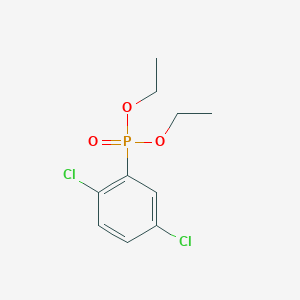


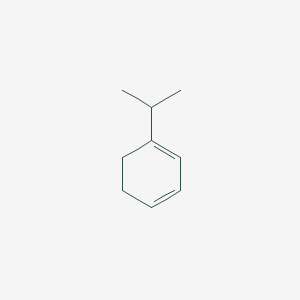
![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)



